molecular formula C9H11BrN2O B8533879 N-(1-(4-bromopyridin-2-yl)ethyl)acetamide

N-(1-(4-bromopyridin-2-yl)ethyl)acetamide

Cat. No. B8533879
M. Wt: 243.10 g/mol
InChI Key: SSPRMKIPHFDNDJ-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a solution of 1-(4-bromopyridin-2-yl)ethanamine (2.3 g, 11.44 mmol) in chloroform (30 mL) was added acetic anhydride (2.16 mL, 22.88 mmol) dropwise at 0° C. The reaction was then quenched with ice water (40 mL) and extracted with chloroform (2×50 mL). The organic extracts were combined, then washed with 1M NaOH (50 mL), dried over Na2SO4, concentrated, and purified by column chromatography (gradient 0 to 5% MeOH/DCM) to afford the product. 1H NMR (400 MHz, CDCl3) δ 8.35 (d, J=5.3 Hz, 1H), 7.42 (s, 1H), 7.36 (dd, J=5.3, 1.7 Hz, 1H), 6.71 (br s, 1H), 5.10 (p, J=7.0 Hz, 1H), 2.02 (s, 3H), 1.45 (d, J=6.8 Hz, 3H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([NH2:10])[CH3:9])[CH:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([NH:10][C:11](=[O:13])[CH3:12])[CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C(C)N
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with ice water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×50 mL)
WASH
Type
WASH
Details
washed with 1M NaOH (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient 0 to 5% MeOH/DCM)
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1)C(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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